molecular formula C10H10BrN B3093552 4-(Bromomethyl)-3,5-dimethylbenzonitrile CAS No. 1246247-73-3

4-(Bromomethyl)-3,5-dimethylbenzonitrile

Cat. No.: B3093552
CAS No.: 1246247-73-3
M. Wt: 224.1 g/mol
InChI Key: KTMZKGBDKWXODN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, featuring a bromomethyl group at the 4-position and two methyl groups at the 3- and 5-positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,5-dimethylbenzonitrile typically involves the bromination of 3,5-dimethylbenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and more controlled reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

4-(Bromomethyl)-3,5-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,5-dimethylbenzonitrile largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, it can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the additional methyl groups, making it less sterically hindered and potentially more reactive.

    3,5-Dimethylbenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and applications.

Uniqueness

4-(Bromomethyl)-3,5-dimethylbenzonitrile is unique due to the combination of its bromomethyl and nitrile groups, along with the steric effects of the methyl groups. This combination of functional groups and steric hindrance makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-(bromomethyl)-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMZKGBDKWXODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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